

Ixazomib Impurity 1 vs other proteasome inhibitor impurities

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Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

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Comparison of Proteasome Inhibitor Impurities

The table below summarizes the key characteristics of impurities and degradation products for Ixazomib and other common proteasome inhibitors.

Feature	Ixazomib	Bortezomib	Carfilzomib
Principal Degradation Pathways	Oxidative deboronation; Hydrolysis of the amide bond [1]	Information not fully available in search results	Information not fully available in search results
Identified Degradation Products	Impurity A, B, and C (structures proposed via HRMS) [1]	Information not fully available in search results	Multiple synthesis-related impurities listed (e.g., N-Oxide, Diol isomers) [2]
Key Structural Alert	Boronic acid group; Amide bonds [1]	Boronic acid group	Epoxyketone group [2]

Feature	Ixazomib	Bortezomib	Carfilzomib
Stability in Solution	Relatively stable in neutral/acidic conditions; Degradation accelerated at higher pH; Sensitive to oxidants and light [1]	Information not fully available in search results	Information not fully available in search results
Stability in Solid State	Ixazomib citrate solid is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24h [1]	Information not fully available in search results	Information not fully available in search results

Experimental Data and Protocols for Ixazomib

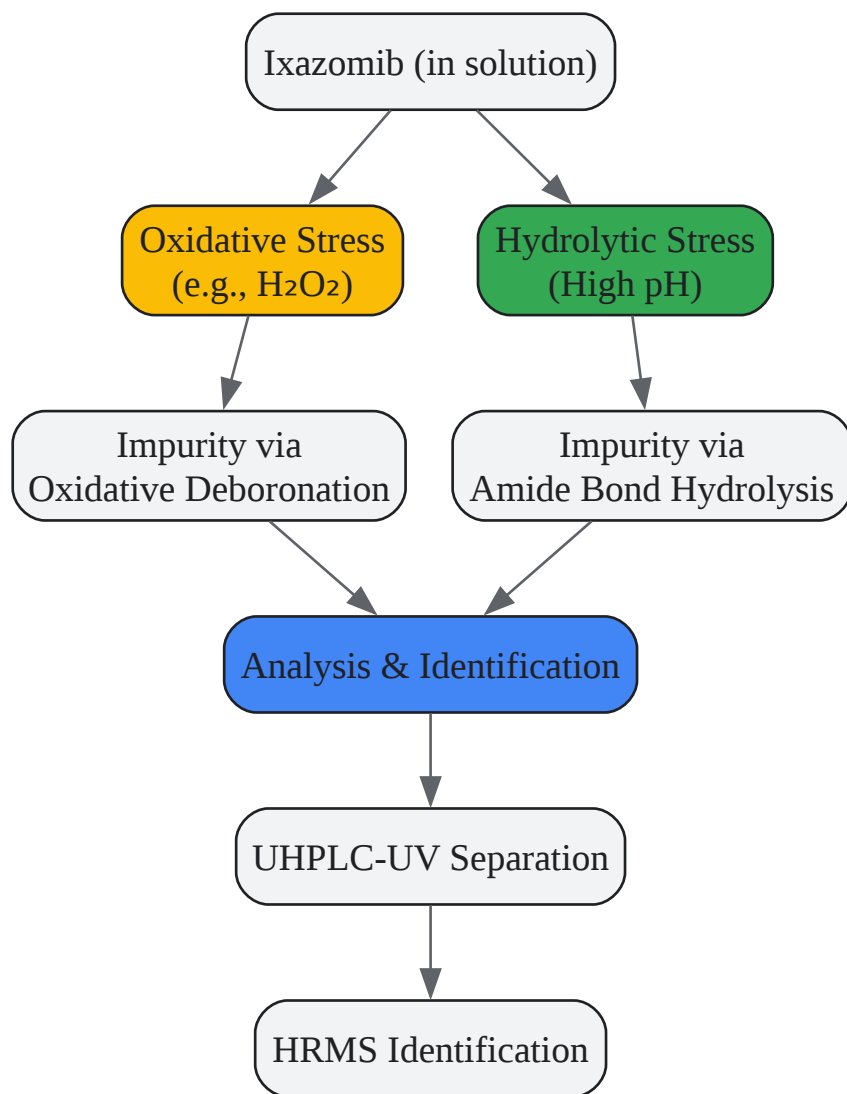
The following information is based on a forced degradation study of Ixazomib, which provides a methodology you can adapt for comparative studies.

Detailed Methodology for Forced Degradation Study [1]

- **Analytical Technique:** UHPLC-UV coupled with High-Resolution Mass Spectrometry (HRMS) for identification.
- **Chromatographic Conditions:**
 - **Column:** Kinetex C18 (100 mm x 2.1 mm, 2.6 μm).
 - **Mobile Phase:** A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
 - **Gradient:** 5% B to 95% B over 9 minutes.
 - **Flow Rate:** 0.4 mL/min.
 - **Detection:** UV at 220 nm.
- **Forced Degradation Conditions:**
 - **Hydrolytic Degradation:** Acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral conditions.
 - **Oxidative Degradation:** Treated with 3% hydrogen peroxide.
 - **Photolytic Degradation:** Exposed to UV light.
- **Kinetics:** The degradation of Ixazomib in solution was found to follow first-order kinetics under neutral, acidic, alkaline, and UV stress.

Key Degradation Pathways of Ixazomib

The study identified two main degradation pathways for Ixazomib, which are crucial for understanding the origin of its impurities. The diagram below illustrates these pathways and their connection to the experimental workflow.



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Interpretation and Research Implications

- **Structural Vulnerabilities:** The core structure of Ixazomib, particularly its boronic acid group and amide bonds, dictates its primary degradation routes [1]. This is a key difference from Carfilzomib, which possesses an irreversible epoxyketone warhead and thus different structural alerts and potential impurities [2].

- **Analytical Method Compatibility:** The developed UHPLC-UV method is noted as the first MS-compatible one for simultaneous quantification of Ixazomib and its degradation products, providing a validated protocol for your own comparative work [1].
- **Handling and Formulation Guidance:** The findings that Ixazomib is sensitive to alkaline pH, oxidants, and light are critical for guiding drug formulation, packaging (e.g., use of opaque containers), and defining storage conditions to minimize impurity formation [1].

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References

1. The UHPLC-UV method applied for the forced degradation study of... [pubmed.ncbi.nlm.nih.gov]
2. - Carfilzomib | Pharmaffiliates impurities [pharmaffiliates.com]

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